Molecular Weight Differentiation Enables MS-Specific Detection Amid Co-Eluting Analogs
The molecular weight of 862713-98-2 (228.17 g/mol) provides a mass that is unique and distinguishable from both its mono-protected congeners and the structurally related sitagliptin process impurities. This difference facilitates unambiguous mass-directed isolation and detection when these compounds co-exist in complex reaction mixtures, as might be encountered during DPP-4 inhibitor synthesis process development [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 228.17 g/mol |
| Comparator Or Baseline | Boc-hydrazine (132.16 g/mol); 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine (204.53 g/mol); 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide (224.06 g/mol) |
| Quantified Difference | ΔMW = +96.01 vs. Boc-hydrazine; ΔMW = +23.64 vs. 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine; ΔMW = +4.11 vs. 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide |
| Conditions | Nominal monoisotopic mass; commercial specifications from CymitQuimica, TCI Chemicals, AKSci, ChemWhat, and Fluorochem |
Why This Matters
Selection of 862713-98-2 over minimal mass-difference analogs like 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide (ΔMW 4.11 g/mol) reduces the risk of ambiguous MS/MS identification in impurity profiling assays, where insufficient resolution between co-eluting species can compromise lot release decisions.
- [1] ChemWhat. Sitagliptin Impurity 81, 2,2,2-Trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide. CAS 667-35-6. https://www.chemwhat.com/sitagliptin-impurity-81-cas-667-35-6 View Source
